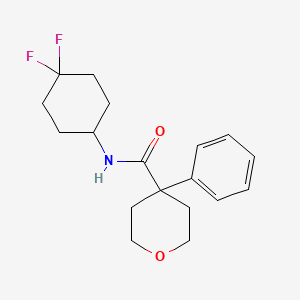

N-(4,4-difluorocyclohexyl)-4-phenyloxane-4-carboxamide

Description

Properties

IUPAC Name |

N-(4,4-difluorocyclohexyl)-4-phenyloxane-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23F2NO2/c19-18(20)8-6-15(7-9-18)21-16(22)17(10-12-23-13-11-17)14-4-2-1-3-5-14/h1-5,15H,6-13H2,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAXNRGOPDCEHPO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1NC(=O)C2(CCOCC2)C3=CC=CC=C3)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23F2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,4-difluorocyclohexyl)-4-phenyloxane-4-carboxamide typically involves the reaction of 4,4-difluorocyclohexylamine with 4-phenyloxane-4-carboxylic acid. The reaction is carried out under controlled conditions, often using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined in precise stoichiometric ratios. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. Continuous monitoring and quality control measures ensure the consistency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(4,4-difluorocyclohexyl)-4-phenyloxane-4-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Various nucleophiles such as halides, amines, and thiols

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives depending on the nucleophile involved .

Scientific Research Applications

N-(4,4-difluorocyclohexyl)-4-phenyloxane-4-carboxamide has found applications in various scientific research fields:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Investigated for its potential biological activity, including its effects on cellular processes and interactions with biological targets.

Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool in research.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4,4-difluorocyclohexyl)-4-phenyloxane-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to certain receptors or enzymes, modulating their activity and leading to downstream effects. For example, it may interact with ion channels or signaling proteins, altering cellular responses and physiological processes.

Comparison with Similar Compounds

Structural Analogues from Thiazole Carboxamide Series ()

Compounds 108–111 (Table 1) share the N-(4,4-difluorocyclohexyl)carboxamide backbone but differ in their heterocyclic cores and substituents.

Table 1: Comparison of Thiazole Carboxamide Derivatives

Key Comparisons with Target Compound :

- Substituents : The target’s 4-phenyloxane group is simpler than the multi-substituted thiazoles in , which may translate to easier synthesis but fewer opportunities for target-specific interactions.

- Synthesis : All compounds use ester hydrolysis followed by amide coupling (Methods A/G). The target compound likely follows a similar route, though yields would depend on the oxane ring’s stability.

Patent-Derived Cyclohexane Carboxamide ()

The compound N-(3-(2-(((4S,5R)-5-(3,5-bis(trifluoromethyl)phenyl)-4-methyl-2-oxooxazolidin-3-yl)methyl)-4,4-dimethylcyclohex-1-enyl)-4-methoxyphenyl)-N-methylcyclohexane-1-carboxamide features:

- Trifluoromethyl groups : Enhance metabolic stability and electron-withdrawing effects compared to the target’s difluorocyclohexyl group.

- Cyclohexene ring : Introduces unsaturation, increasing planarity and altering binding interactions.

Halogenated and Heterocyclic Carboxamides ()

- N-(2,3-Dichloro-4-hydroxyphenyl)-1-methylcyclohexane-1-carboxamide :

- 6-Methyl-4-[(E)-(pyridin-3-ylmethylidene)amino]-2,3,4,5-tetrahydro-1,2,4-triazin-3-one: Triazinone core: A nitrogen-rich heterocycle with distinct electronic properties compared to oxane .

Comparison : These compounds highlight how halogenation and heterocycle choice modulate solubility and bioactivity. The target’s balance of fluorine, oxygen, and phenyl groups may offer intermediate lipophilicity.

Table 2: Comparative Analysis of Key Features

Biological Activity

N-(4,4-difluorocyclohexyl)-4-phenyloxane-4-carboxamide is a compound of interest due to its potential therapeutic applications, particularly as a selective inhibitor of poly(ADP-ribose) polymerase-1 (PARP-1). This article reviews its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- IUPAC Name : this compound

- CAS Number : 2034422-56-3

- Molecular Formula : C16H18F2N2O2

- Molecular Weight : 306.33 g/mol

This compound functions primarily as a PARP-1 inhibitor. PARP-1 plays a crucial role in DNA repair processes, and its inhibition can lead to increased sensitivity of cancer cells to DNA-damaging agents such as chemotherapy. The compound selectively targets PARP-1 over PARP-2, which is significant for minimizing potential side effects associated with broader PARP inhibition .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits potent inhibition of PARP-1 activity. Research indicates that this compound can effectively enhance the cytotoxic effects of chemotherapeutic agents, particularly in cancer cell lines that are deficient in homologous recombination repair mechanisms. For instance, in MDA-MB-436 breast cancer cells and Capan-1 pancreatic cancer cells, the compound showed synergistic effects when combined with Temozolomide .

In Vivo Studies

In vivo studies utilizing xenograft models have further confirmed the efficacy of this compound. The compound demonstrated significant tumor growth inhibition compared to control groups, supporting its potential as an effective therapeutic agent in oncology .

Case Studies

A notable case study involved the use of this compound in combination with standard chemotherapy regimens. Patients with advanced solid tumors exhibited improved responses when treated with this compound alongside traditional therapies. The study highlighted not only the efficacy but also the tolerability of this combination therapy, suggesting a promising avenue for enhancing treatment outcomes in resistant cancer types.

Data Summary Table

| Study Type | Model | Key Findings |

|---|---|---|

| In Vitro | MDA-MB-436 Cells | Potent PARP-1 inhibition; synergy with Temozolomide |

| In Vivo | Xenograft Models | Significant tumor growth inhibition |

| Clinical Study | Advanced Solid Tumors | Improved response rates; good tolerability |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.